1-Cyclooctyl-3-phenylurea

Beschreibung

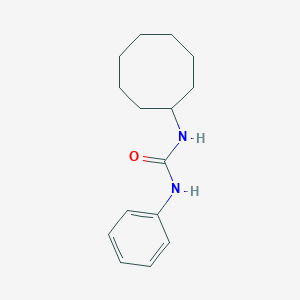

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H22N2O |

|---|---|

Molekulargewicht |

246.35g/mol |

IUPAC-Name |

1-cyclooctyl-3-phenylurea |

InChI |

InChI=1S/C15H22N2O/c18-15(17-14-11-7-4-8-12-14)16-13-9-5-2-1-3-6-10-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H2,16,17,18) |

InChI-Schlüssel |

LXAASQGGBTWWPG-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The Phenylurea Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Applications of 1-Cyclooctyl-3-phenylurea and Its Analogs

In the landscape of medicinal chemistry and drug discovery, the urea functional group holds a central position due to its remarkable ability to form stable, bidentate hydrogen bonds with a multitude of biological targets.[1] When flanked by aryl and alkyl/cycloalkyl substituents, as in the case of 1-Cyclooctyl-3-phenylurea, this simple scaffold transforms into a versatile pharmacophore, giving rise to a vast array of biologically active molecules.[2][3] These compounds have demonstrated a wide spectrum of activities, ranging from potent enzyme inhibitors to modulators of complex signaling pathways.[1][4]

This guide provides a comprehensive technical overview of the applications of 1-Cyclooctyl-3-phenylurea, a representative member of the N-cycloalkyl-N'-phenylurea class. While direct literature on this specific molecule is nascent, this document will synthesize data from closely related analogs to build a predictive framework for its potential therapeutic and industrial applications. We will explore its synthesis, delve into established and putative mechanisms of action across different biological domains, and provide detailed experimental protocols for its evaluation. The defining characteristics of 1-Cyclooctyl-3-phenylurea—the bulky, lipophilic cyclooctyl group and the aromatic phenyl ring—will be a central theme in discussing structure-activity relationships (SAR) and potential for target-specific interactions.

General Synthesis of N,N'-Disubstituted Ureas

The synthesis of 1-Cyclooctyl-3-phenylurea and its analogs is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The most common method involves the reaction of an amine with an isocyanate.

Protocol 1: Synthesis via Isocyanate Addition

This protocol describes a general method adaptable for the synthesis of 1-Cyclooctyl-3-phenylurea by reacting cyclooctylamine with phenyl isocyanate.

Materials:

-

Cyclooctylamine

-

Phenyl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography (if purification is needed)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclooctylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Cool the solution in an ice bath. Add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature helps control the reaction rate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[2] Monitor the reaction's progress using TLC until the starting materials are consumed.[2][5]

-

Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold solvent, and dried under a vacuum.[2]

-

Purification (if necessary): If the product does not precipitate or if impurities are present, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6]

Caption: General workflow for the synthesis of 1-Cyclooctyl-3-phenylurea.

Part 1: Applications in Agriculture as Herbicides

The phenylurea class of compounds was first introduced in the mid-20th century and remains a cornerstone in modern agriculture for weed control.[7] Their primary application is as herbicides, valued for their efficacy against a broad spectrum of weeds in various crops.[7][8]

Mechanism of Action: Inhibition of Photosystem II (PSII)

Phenylurea herbicides act by disrupting photosynthesis.[7] Specifically, they are potent inhibitors of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[7] The herbicide molecule binds to the D1 protein within the PSII complex, at a site known as the QB-binding niche. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, the phenylurea herbicide halts the photosynthetic electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death.[7]

Caption: Phenylurea herbicides competitively block the Q₈ site on the D1 protein of PSII.

Protocol 2: Evaluating Herbicidal Efficacy (Whole-Plant Bioassay)

This protocol is designed to assess the herbicidal efficacy of 1-Cyclooctyl-3-phenylurea on a target weed species in a controlled environment.[7]

Objective: To determine the dose-response of a target weed to the test compound.

Materials:

-

Seeds of a target weed species (e.g., Amaranthus retroflexus)

-

Pots filled with standardized potting mix

-

1-Cyclooctyl-3-phenylurea stock solution in a suitable solvent (e.g., acetone)

-

Non-ionic surfactant

-

Calibrated laboratory sprayer

-

Greenhouse with controlled environmental conditions

Step-by-Step Methodology:

-

Plant Cultivation: Sow weed seeds in pots and allow them to grow in the greenhouse to a specific stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a series of dilutions of the 1-Cyclooctyl-3-phenylurea stock solution to create a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 g/ha). Include a non-ionic surfactant as required.[7]

-

Application: Apply the herbicide solutions evenly to the foliage of the plants using the calibrated sprayer. Ensure uniform coverage. Include an untreated control group (sprayed with solvent and surfactant only).[7]

-

Incubation: Return the treated pots to the greenhouse, arranged in a randomized complete block design to minimize positional effects.

-

Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done visually (rating phytotoxicity on a scale of 0-100%) or quantitatively (measuring fresh or dry weight of the above-ground biomass).

-

Analysis: Analyze the data to determine the dose required to cause 50% growth inhibition (GR₅₀) or 50% mortality (LD₅₀).

Part 2: Applications in Oncology and Drug Development

The phenylurea scaffold is a key feature in several approved anticancer drugs (e.g., Sorafenib) and numerous investigational agents.[9] Derivatives have shown potent activity against a wide range of human tumor cell lines by targeting various aspects of cancer cell proliferation and survival.[4][10][11]

Putative Mechanisms of Action in Cancer

-

Kinase Inhibition: Many phenylurea-containing compounds function as multi-kinase inhibitors.[9] They can target key enzymes in oncogenic signaling pathways, such as the Raf/MEK/ERK pathway, which is crucial for cell proliferation, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are essential for angiogenesis.[1][9] The urea moiety typically forms critical hydrogen bonds within the ATP-binding pocket of the kinase.

-

Tubulin Polymerization Inhibition: Certain phenylurea derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[10] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest and apoptosis.

-

Other Mechanisms: Research indicates that the anticancer effects of phenylureas can also be independent of tubulin-based mechanisms, suggesting the existence of novel molecular targets.[10]

Caption: Phenylureas can inhibit key kinases like Raf in oncogenic signaling pathways.[9]

Antiproliferative Activity of Phenylurea Analogs

The antiproliferative potential of phenylurea derivatives has been extensively documented. The large, lipophilic cyclooctyl group in 1-Cyclooctyl-3-phenylurea may enhance cell membrane permeability and hydrophobic interactions within a target's binding site, potentially leading to high potency.

| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) | Putative Target/Mechanism | Reference |

| N-3-haloacylaminophenyl-N'-aryl ureas | CEM, MCF-7, LOVO, etc. | 0.38 - 4.07 µM | Tubulin-independent apoptosis | [10] |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivs. | Melanoma, Renal, Breast | Superior to paclitaxel in 21 cell lines | Not specified | [4] |

| 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas | HepG2 (Hepatocellular Carcinoma) | 0.31 µM | VEGFR-2 Inhibition | [1] |

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of 1-Cyclooctyl-3-phenylurea that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

1-Cyclooctyl-3-phenylurea dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 1-Cyclooctyl-3-phenylurea in culture medium. Remove the old medium from the plates and add the compound-containing medium to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Part 3: Additional Potential Applications

The versatility of the phenylurea scaffold suggests a range of other potential applications for 1-Cyclooctyl-3-phenylurea.

-

CXCR2 Antagonism: Structurally related 1-cyclopentenyl-3-phenylureas are potent and CNS-penetrant antagonists of the CXCR2 receptor, a target for neuroinflammatory diseases.[12] The lipophilicity of the cyclooctyl group could favor brain penetration, making 1-Cyclooctyl-3-phenylurea a candidate for CNS disorders.[12]

-

Enzyme Inhibition: Phenylurea and phenylthiourea derivatives are known enzyme inhibitors.[13][14] For instance, phenylthiourea is a competitive inhibitor of phenoloxidase.[14] The specific topology of 1-Cyclooctyl-3-phenylurea could make it a selective inhibitor for other enzymes.

-

Antihyperglycemic Agents: Phenylurea derivatives have been synthesized and evaluated as potential treatments for diabetes mellitus.[6]

-

Complement Inhibition: 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent inhibitors of the complement system, which is implicated in numerous inflammatory and autoimmune diseases.[15]

Conclusion and Future Directions

1-Cyclooctyl-3-phenylurea emerges from a class of compounds with a rich history and diverse range of biological activities. Based on robust data from its structural analogs, it stands as a promising candidate for further investigation in several key areas. Its potential as a herbicide is strongly supported by the well-established mechanism of action for phenylureas. In the realm of drug discovery, its scaffold suggests potential as an anticancer agent, a modulator of inflammatory pathways via CXCR2 antagonism, or as a novel enzyme inhibitor.

Future research should focus on the direct synthesis and biological evaluation of 1-Cyclooctyl-3-phenylurea. Head-to-head comparisons with its cyclohexyl and cyclopentyl analogs would provide valuable SAR insights into the role of the cycloalkyl ring size on potency and selectivity. Elucidating its specific molecular targets through techniques like thermal shift assays or affinity chromatography-mass spectrometry will be critical in advancing its development from a promising scaffold to a lead compound.

References

-

PrepChem.com. Synthesis of 1-phenyl-3-cyclohexylurea. Available from: [Link]

-

Song, D. Q., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3873-8. Available from: [Link]

-

Zhang, L., et al. (2018). Discovery of Novel 1-Cyclopentenyl-3-phenylureas as Selective, Brain Penetrant, and Orally Bioavailable CXCR2 Antagonists. Journal of Medicinal Chemistry, 61(7), 3043-3064. Available from: [Link]

-

Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available from: [Link]

-

Shcherbakov, S. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. Available from: [Link]

-

Li, P., et al. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(3), 5048-5059. Available from: [Link]

-

Kim, D. H., & Kim, K. B. (1995). Use of heteroatom-containing small cyclic compounds for enzyme inhibitor design. Pure and Applied Chemistry, 67(5), 719-722. Available from: [Link]

-

Taha, M. O., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(19), 5849. Available from: [Link]

-

Dou, J., et al. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Al-Said, M. S., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 331. Available from: [Link]

-

Song, D. Q., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available from: [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

Zhou, W., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(3), 213-218. Available from: [Link]

-

Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. Available from: [Link]

-

MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences. Available from: [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. Available from: [Link]

-

Kulkarni, P. M., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(12), 1673-1679. Available from: [Link]

-

Kulkarni, P. M., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. PubMed. Available from: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds [mdpi.com]

- 5. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel 1-Cyclopentenyl-3-phenylureas as Selective, Brain Penetrant, and Orally Bioavailable CXCR2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.iupac.org [publications.iupac.org]

- 14. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Molecules: An In-depth Technical Guide to the History and Discovery of Phenylurea Herbicides and Cytokinins

A Senior Application Scientist's Synthesis of Divergent Paths and Convergent Activities

This guide delves into the fascinating and intersecting histories of two classes of molecules that have profoundly impacted agriculture and plant science: phenylurea herbicides and cytokinins. Initially developed for entirely different purposes, the journey of their discovery reveals the often-unpredictable nature of scientific inquiry and the intricate molecular language that governs plant life. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from their historical origins to their mechanisms of action and the experimental protocols that defined their understanding.

Part 1: The Rise of Phenylurea Herbicides: A Post-War Revolution in Weed Control

The years following World War II saw a surge in chemical innovation, with a significant focus on agricultural productivity. The need for effective and selective weed control was paramount. It was in this environment that the phenylurea herbicides emerged.

The Pioneers: DuPont and Ciba-Geigy

The discovery and development of the herbicidal properties of substituted ureas began shortly after the end of World War II.[1] Companies like DuPont and Ciba-Geigy (a predecessor of Novartis and Syngenta) were at the forefront of this research. While specific individuals are less frequently highlighted in the historical record than in academic discoveries, the corporate research teams of these agrochemical giants were instrumental. DuPont's Agricultural Products Department, with roots tracing back to the Grasselli Chemical Company, shifted its focus to herbicides in the 1940s and 1950s.[2]

The first major commercial successes in this class were Monuron and Diuron. Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, was introduced by Bayer in 1954. These compounds proved to be highly effective, broad-spectrum herbicides.[3][4]

Mechanism of Action: A Halt to Photosynthesis

The herbicidal efficacy of phenylureas lies in their ability to inhibit photosynthesis, the fundamental process by which plants convert light energy into chemical energy.[5][6] Specifically, they act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.[5]

Phenylurea herbicides bind to the D1 protein within the PSII complex, at a site known as the QB-binding niche. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide obstructs the flow of electrons from the primary quinone acceptor (QA) to PQ. This blockage halts the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation. The interruption of electron flow also leads to the formation of highly reactive oxygen species, which cause cellular damage and ultimately lead to the death of the plant.

Part 2: The Discovery of Cytokinins: Unraveling the Secrets of Cell Division

Parallel to the developments in herbicide chemistry, plant physiologists were on a quest to understand the fundamental factors that control plant growth and development. The concept that specific substances are required for plant cell division dates back to the early 20th century.

The Wisconsin School: Skoog and Miller's Serendipitous Findings

The journey to identifying the first cytokinin is a classic story of scientific perseverance and serendipity. At the University of Wisconsin, Madison, Folke Skoog and his team were investigating the nutritional requirements for the growth of plant tissue in culture.[5] A breakthrough came in the 1950s when Carlos Miller, a postdoctoral researcher in Skoog's lab, discovered that autoclaved herring sperm DNA could stimulate cell division (cytokinesis) in tobacco pith callus tissue. This led to the isolation and identification of the active compound, which they named kinetin (6-furfurylaminopurine) in 1955.[5][7][8] Kinetin, however, was an artifact of the DNA degradation process and has not been found to occur naturally in plants.

The search for a naturally occurring cytokinin culminated in 1964 when D.S. Letham isolated zeatin from immature corn kernels (Zea mays).[7][8] This discovery confirmed that plants produce their own molecules to regulate cell division.

The Cytokinin Signaling Pathway: A Multi-Step Phosphorelay

Cytokinins exert their effects through a sophisticated signaling pathway that is analogous to the two-component systems found in bacteria. This multi-step phosphorelay system can be summarized as follows:

-

Perception: Cytokinins bind to histidine kinase receptors, such as CRE1/AHK4 and AHK3 in Arabidopsis thaliana, which are located in the endoplasmic reticulum membrane.[9][10]

-

Phosphorylation Cascade: This binding triggers the autophosphorylation of the receptor. The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).

-

Nuclear Translocation and Response Regulation: The phosphorylated AHP moves into the nucleus and transfers the phosphate group to a response regulator (ARR).

-

Transcriptional Activation: The phosphorylation of type-B ARRs activates them, leading to the transcription of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

Part 3: A Surprising Convergence: Phenylureas as Potent Cytokinins

For decades, the worlds of phenylurea herbicides and cytokinins remained distinct. However, in a remarkable example of convergent evolution in pharmacology, it was discovered that certain phenylurea derivatives possess potent cytokinin-like activity.

Thidiazuron (TDZ): From Cotton Defoliant to Potent Growth Regulator

The most prominent example of this dual activity is Thidiazuron (TDZ) . Originally developed and registered in 1976 as a cotton defoliant, it was later found to exhibit powerful cytokinin-like effects, often exceeding those of the natural adenine-based cytokinins.[8][11][12] TDZ and other phenylurea compounds with cytokinin activity, such as Forchlorfenuron (CPPU), are now widely used in plant tissue culture to promote shoot regeneration, especially in species that are recalcitrant to traditional methods.[8][13]

Mechanism of Cytokinin-Like Activity

Phenylurea derivatives with cytokinin activity are believed to interact directly with the cytokinin signaling pathway. Studies have shown that TDZ can be a strong competitor for the binding of natural cytokinins to receptors like AHK3.[14] This suggests that they activate the same downstream signaling cascade as adenine-type cytokinins.

One reason for the high potency of many phenylurea cytokinins is their stability. They are resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX), which breaks down natural cytokinins.[15] This resistance allows them to persist and exert their effects at lower concentrations and for longer durations.

Interestingly, even the herbicidal phenylureas, Monuron and Diuron, have been shown to exhibit cytokinin-like activity at low concentrations in certain bioassays.[16] This highlights the subtle structural features that can shift the primary biological activity of these molecules.

Part 4: In-Depth Technical Protocols and Data

Synthesis of Phenylurea Herbicides: A Representative Protocol for Diuron

The synthesis of many phenylurea herbicides follows a common pathway involving the reaction of a substituted phenyl isocyanate with an amine.

Diagram of Diuron Synthesis:

Caption: Synthesis of Diuron from 3,4-dichloroaniline.

Step-by-Step Methodology for Diuron Synthesis: [7]

-

Formation of the Isocyanate Intermediate: 3,4-dichloroaniline is reacted with phosgene (COCl₂) in an inert solvent. This reaction forms 3,4-dichlorophenyl isocyanate.

-

Reaction with Dimethylamine: The resulting 3,4-dichlorophenyl isocyanate is then reacted with dimethylamine ((CH₃)₂NH).

-

Product Formation: The addition of dimethylamine to the isocyanate group yields the final product, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron).

-

Purification: The crude product is then purified, typically by recrystallization, to obtain the final crystalline solid.

Measurement of Herbicidal Activity: Chlorophyll Fluorescence Assay

The inhibition of Photosystem II by phenylurea herbicides can be rapidly and non-invasively measured using chlorophyll fluorescence.[17][18]

Diagram of Chlorophyll Fluorescence Measurement Workflow:

Caption: Workflow for assessing herbicide activity using chlorophyll fluorescence.

Step-by-Step Methodology for Chlorophyll Fluorescence Assay:

-

Plant Material and Treatment: Grow susceptible plants under controlled conditions. Apply a range of concentrations of the phenylurea herbicide to the leaves or roots. Include an untreated control group.

-

Dark Adaptation: Before measurement, the treated leaves must be dark-adapted for a period of time (e.g., 30 minutes) to ensure all reaction centers of PSII are open.

-

Measurement of F₀: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Measurement of Fₘ: Immediately after measuring F₀, apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fₘ).

-

Calculation of Photochemical Efficiency: Calculate the maximum quantum efficiency of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Data Analysis: A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ values against the herbicide concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition).

Cytokinin Bioassay: The Tobacco Callus Assay

The tobacco callus bioassay remains a classic and reliable method for determining the cytokinin activity of a compound.[2][19][20]

Diagram of Tobacco Callus Bioassay Workflow:

Caption: Workflow for the tobacco callus bioassay for cytokinin activity.

Step-by-Step Methodology for Tobacco Callus Bioassay:

-

Media Preparation: Prepare a basal nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with a constant, suboptimal concentration of an auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the test compound (the putative cytokinin). A control medium without any added cytokinin should also be prepared.

-

Explant Preparation: Excise explants (e.g., pith parenchyma or leaf discs) from sterile tobacco plants.

-

Inoculation: Place the explants onto the surface of the prepared media in sterile culture vessels.

-

Incubation: Incubate the cultures under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod) for a period of 4 to 6 weeks.

-

Data Collection: After the incubation period, harvest the callus that has formed from the explants and measure its fresh or dry weight.

-

Analysis: Plot the mean callus weight against the concentration of the test compound to determine its cytokinin activity. The concentration that yields the maximum callus growth is considered the optimal concentration.

Comparative Cytokinin Activity:

| Compound | Type | Relative Activity in Tobacco Callus Bioassay |

| Kinetin | Adenine-type (synthetic) | +++ |

| Zeatin | Adenine-type (natural) | +++++ |

| 6-Benzylaminopurine (BAP) | Adenine-type (synthetic) | ++++ |

| Thidiazuron (TDZ) | Phenylurea-type (synthetic) | ++++++ |

| Forchlorfenuron (CPPU) | Phenylurea-type (synthetic) | ++++++ |

Relative activity is a qualitative representation based on published literature. Phenylurea-type cytokinins often show higher activity at lower concentrations than adenine-type cytokinins.

Conclusion: From Unforeseen Connections to Future Applications

The intertwined histories of phenylurea herbicides and cytokinins offer a compelling testament to the interconnectedness of scientific disciplines. What began as a quest for agricultural efficiency in weed control unexpectedly converged with fundamental research into the mechanisms of plant growth. This journey has not only expanded our understanding of plant biology but has also provided us with powerful tools to manipulate it.

The dual nature of some phenylurea derivatives, acting as potent herbicides at high concentrations and as powerful growth promoters at low concentrations, underscores the critical importance of dose-response relationships in pharmacology and toxicology. For researchers, scientists, and drug development professionals, this story serves as a powerful reminder that the exploration of molecular structure and function can lead to unforeseen applications and a deeper appreciation for the complex chemical signaling that underpins life. The continued study of these and other bioactive molecules will undoubtedly uncover further surprises and pave the way for new innovations in agriculture, biotechnology, and medicine.

References

-

Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Available at: [Link]

-

Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. Available at: [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051–4058. Available at: [Link]

-

U.S. Geological Survey. (2014). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. Available at: [Link]

-

EXTOXNET. (1996). Diuron. Pesticide Information Profile. Available at: [Link]

-

Ricci, A., Carra, A., Tosi, B., & Branca, C. (2004). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Journal of Biosciences, 29(3), 309-315. Available at: [Link]

-

African Journal of Agricultural Research. (2014). Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. Available at: [Link]

-

Biology Discussion. (2016, August 17). Cytokinins: History, Function and Uses. Available at: [Link]

-

Tarakhovskaya, E. R., Maslov, Y. I., & Shishova, M. F. (2009). Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure. Plant Growth Regulation, 58(2), 115–125. Available at: [Link]

-

Weldon, L. W., & Timmons, F. L. (1961). Photochemical Degradation of Diuron and Monuron. Weeds, 9(1), 111–116. Available at: [Link]

-

Erland, L. A. E., & Saxena, P. K. (2017). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. International Journal of Molecular Sciences, 18(11), 2353. Available at: [Link]

-

JIN DUN CHEMISTRY. (2025, June 12). What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture. Available at: [Link]

-

Shudo, K. (1994). Chemistry of Phenylurea Cytokinins. In: Cytokinins: Chemistry, Activity, and Function. CRC Press, Boca Raton, FL, pp. 35-42. Available at: [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2012). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Frontiers in Plant Science, 3, 153. Available at: [Link]

-

Zimdahl, R. L. (2018). Development of herbicides after 1945. In Fundamentals of Weed Science (5th ed., pp. 119-156). Academic Press. Available at: [Link]

-

Wang, J. G., Li, Z. M., Ma, N., Han, Y. F., & Li, Y. H. (2001). Structure-activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 57(5), 443-452. Available at: [Link]

-

Spíchal, L., Rakova, N. Y., & Schmülling, T. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant & Cell Physiology, 45(9), 1299–1305. Available at: [Link]

-

Zhang, Y., et al. (2025). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity. bioRxiv. Available at: [Link]

-

Abbasi, B. H., Ali, M., & Ahmad, N. (2011). Thidiazuron: A multi-dimensional plant growth regulator. African Journal of Biotechnology, 10(45), 8984-9000. Available at: [Link]

-

Science History Institute. John E. Franz. Available at: [Link]

-

Shudo, K. (1994). Chemistry of Phenylurea Cytokinins. In Cytokinins (pp. 35-42). CRC Press. Available at: [Link]

-

ResearchGate. Phenylurea Herbicides. Available at: [Link]

-

Fellman, C. D., Read, P. E., & Hosier, M. A. (1987). Effects of Thidiazuron and CPPU on Meristem Formation and Shoot Proliferation. HortScience, 22(6), 1198-1200. Available at: [Link]

-

Spíchal, L., et al. (2009). Classical Anticytokinins Do Not Interact with Cytokinin Receptors but Inhibit Cyclin-dependent Kinases. Plant Physiology, 149(2), 879-890. Available at: [Link]

-

Wikipedia. Chloroxuron. Available at: [Link]

-

Scribd. DuPont: A History of Innovation. Available at: [Link]

-

Hagley Museum and Library. DuPont Company, Agricultural Products Department records. Available at: [Link]

-

Govindaraj, M. (2018). Thidiazuron: A Potent Phytohormone for In Vitro Regeneration. ResearchGate. Available at: [Link]

-

EBSCO. DuPont Company | Biotechnology | Research Starters. Available at: [Link]

-

Lj. Radojevic. (1981). THE EFFECT OF 2,4-D AND KINETIN ON SOYBEAN CALLUS CULTURE. Arc. Polj. Nauke. Available at: [Link]

-

Leonard, N. J., et al. (1969). Control of Logarithmic Growth Rates of Tobacco Callus Tissue by Cytokinins. Proceedings of the National Academy of Sciences, 64(1), 122-128. Available at: [Link]

-

Qubit Systems. Chlorophyll Fluorescence Imaging. Available at: [Link]

-

Organic Syntheses. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available at: [Link]

-

EXTOXNET. (1996). Diuron. Available at: [Link]

-

Jones, R. J., & Kerswell, A. P. (2003). Effects of the herbicide diuron on the early life history stages of coral. Marine Ecology Progress Series, 261, 145-154. Available at: [Link]

-

ResearchGate. (2020, February 24). Studies on the effect of different concentrations of kinetin on callus induction of dragon fruit plant (Hylocereus undatus). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. findingaids.hagley.org [findingaids.hagley.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EXTOXNET PIP - DIURON [extoxnet.orst.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chloroxuron - Wikipedia [en.wikipedia.org]

- 7. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]

- 8. What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]

- 9. Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hort [journals.ashs.org]

- 13. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea synthetic derivatives: cytokinin-like activity and adventitious rooting enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.usgs.gov [pubs.usgs.gov]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

Supramolecular Assembly of 1-Cyclooctyl-3-phenylurea: A Structural & Functional Analysis

This guide provides an in-depth technical analysis of the supramolecular assembly characteristics of 1-Cyclooctyl-3-phenylurea (CPU) . It synthesizes established principles of urea crystal engineering with the specific steric and hydrophobic contributions of the cyclooctyl moiety.

Part 1: Executive Technical Summary

1-Cyclooctyl-3-phenylurea (CPU) represents a classic "Janus" tecton in supramolecular chemistry—a molecule with dualistic solvophobic/solvophilic faces. It combines a rigid, planar aromatic system (phenyl) with a flexible, bulky aliphatic ring (cyclooctyl), bridged by a urea functionality capable of directional hydrogen bonding.

Unlike its smaller homolog, 1-cyclohexyl-3-phenylurea (a well-documented low-molecular-weight gelator), the cyclooctyl derivative introduces unique entropic factors due to the conformational mobility of the eight-membered ring (toggling between boat-chair and crown conformations). This guide dissects how these molecular features translate into macroscopic assembly, specifically organogelation and 1D hydrogen-bonded tape formation .

Key Physicochemical Profile (Predicted & Homology-Derived)

| Property | Value / Characteristic | Mechanistic Relevance |

| Molecular Formula | Amphiphilic scaffold. | |

| H-Bond Donor/Acceptor | 2 Donors (NH), 1 Acceptor (C=O) | Enables self-complementary |

| Melting Point | ~160–180°C (Est.)* | High crystallinity driven by strong intermolecular H-bonds. |

| LogP (Est.) | ~4.2 | Highly hydrophobic; drives assembly in polar/semi-polar media. |

| Ring Conformation | Boat-Chair (Major) / Crown (Minor) | Steric bulk disrupts tight packing, favoring fiber entanglement (gelation) over single crystals. |

*Note: Melting point estimated based on the cyclohexyl analog (

Part 2: Molecular Architecture & Supramolecular Synthons

The assembly of CPU is governed by a hierarchy of interactions. Understanding this hierarchy is critical for controlling its material properties (e.g., gel stiffness, crystal habit).

The Primary Synthon: Urea -Tape

The dominant interaction is the formation of unidirectional hydrogen-bonded chains. The urea moiety adopts a trans-trans conformation, allowing the carbonyl oxygen to accept two hydrogen bonds from the NH groups of the adjacent molecule.

-

Geometry:

motif (Etter’s graph set notation). -

Bond Strength: ~8–10 kcal/mol per bond.

-

Directionality: This creates the "spine" of the supramolecular polymer, driving 1D growth.

Secondary Interactions: Steric Interlocking & -Stacking

While the urea tape drives 1D growth, the lateral packing is determined by the substituents:

-

Phenyl Ring: Engages in T-shaped (edge-to-face) or offset parallel

- -

Cyclooctyl Ring: Unlike the rigid chair conformation of cyclohexyl, the cyclooctyl ring is conformationally promiscuous. It acts as a "hydrophobic shield," protecting the H-bond network from solvent competition. Its bulk prevents simple lamellar stacking, often inducing curvature or twisting in the fibers, which promotes entanglement and gelation.

Visualization of Assembly Logic

Figure 1: Hierarchical assembly pathway of 1-Cyclooctyl-3-phenylurea, from monomeric building blocks to macroscopic organogel networks.

Part 3: Experimental Protocols

The following protocols are designed to validate the supramolecular characteristics of CPU. These are self-validating workflows: if the assembly fails, the visual cues (precipitate vs. gel) provide immediate feedback.

Synthesis of 1-Cyclooctyl-3-phenylurea

Rationale: The isocyanate route is chosen for its atom economy and lack of complex byproducts, ensuring high purity essential for supramolecular reproducibility.

Reagents:

-

Phenyl isocyanate (

equiv.) -

Cyclooctylamine (

equiv.) -

Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

-

Dissolution: Dissolve

of cyclooctylamine in -

Addition: Add

of phenyl isocyanate dropwise at -

Reaction: Stir at room temperature for 2 hours. A white precipitate (urea) will form spontaneously as the product is less soluble than the reactants.

-

Purification: Filter the precipitate. Wash

with cold DCM to remove unreacted isocyanate. -

Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to ensure removal of trace amine.

-

Validation: Check Melting Point (Target:

) and

Gelation Screening (Inverted Vial Method)

Rationale: To determine the Critical Gelation Concentration (CGC) and solvent compatibility.

Protocol:

-

Weigh

of CPU into a -

Add

of target solvent (e.g., Toluene, CCl -

Thermal Cycle: Heat the vial (sealed) with a heat gun until the solid dissolves completely (clear solution).

-

Cooling: Allow the vial to cool to room temperature undisturbed.

-

Test: Invert the vial.

-

Stable Gel: No flow.

-

Precipitate: Solid settles; solvent flows.

-

Solution: No phase separation.

-

Data Recording Table:

| Solvent | Dielectric Const. (

Crystal Growth for X-Ray Diffraction

Rationale: To solve the single-crystal structure and confirm the

Protocol:

-

Prepare a saturated solution of CPU in Methanol or Acetonitrile .

-

Filter through a

PTFE syringe filter into a clean narrow vial. -

Cover with Parafilm and poke 3–4 small holes.

-

Allow slow evaporation at room temperature for 3–7 days.

-

Harvest: Look for needle-like crystals (indicative of 1D growth axis).

Part 4: Mechanism of Gelation vs. Crystallization

The fate of the assembly (Gel vs. Crystal) depends on the balance between nucleation rate and crystal growth rate , modulated by the cyclooctyl ring.

The "Cyclooctyl Effect"

The cyclooctyl ring is the critical differentiator.

-

In Crystallization: The ring must "freeze" into a single conformation (likely boat-chair) to pack into a lattice. This entropic penalty slows down crystallization.

-

In Gelation: The conformational disorder is tolerated. The fibers can form with "defects" or twists caused by the ring's flexibility. This promotes branching and entanglement , which are necessary for trapping solvent [2].

Pathway Diagram

Figure 2: Kinetic vs. Thermodynamic pathways. The cyclooctyl ring's flexibility biases the system toward the Kinetic Trap (Gelation) in non-polar solvents.

Part 5: References

-

Synthesis and Properties of Cyclohexyl-Urea Analogs:

-

Source: PrepChem.com. (n.d.). Synthesis of 1-phenyl-3-cyclohexylurea.

-

URL:[Link]

-

Relevance: Establishes the baseline melting point (

) and synthesis protocol for the homologous series.

-

-

Gelation Mechanisms of Urea Derivatives:

-

Crystal Structure of Homologs (N-Cyclohexyl-N'-phenylurea):

-

Source: Dou, J., et al. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea. De Gruyter.

-

URL:[Link]

-

Relevance: Provides the crystallographic evidence for the chair conformation and urea planarity in closely related analogs.

-

-

Urea Conformation & Drug Design:

-

Source:National Institutes of Health (PMC). Urea Derivatives in Modern Drug Discovery.

-

URL:[Link]

-

Relevance: details the electronic and steric factors (trans-trans preference) that govern the supramolecular assembly of urea derivatives.

-

-

Cyclooctyl Ring Conformational Analysis:

Sources

Methodological & Application

Application Note: Preparation and Handling of 1-Cyclooctyl-3-phenylurea Stock Solutions for Bioassays

Executive Summary

1-Cyclooctyl-3-phenylurea is a lipophilic 1,3-disubstituted urea derivative, primarily utilized in pharmacological research as a potent inhibitor of Soluble Epoxide Hydrolase (sEH) . Like its structural analogs (e.g., 1-cyclohexyl-3-phenylurea or CUDA), this molecule presents specific challenges in bioassays: poor aqueous solubility, a tendency to form micro-precipitates in culture media, and potential non-specific binding to plastics.

This guide provides a standardized workflow to prepare stable stock solutions, ensuring data reproducibility in enzymatic (IC50) and cell-based assays.

Physicochemical Profile & Solubility Logic

Understanding the molecule's physical limitations is the first step to preventing experimental failure. Urea derivatives are hydrogen-bond donors/acceptors but are dominated by their hydrophobic alkyl/aryl tails.

| Property | Value / Description | Implications for Handling |

| Molecular Formula | Hydrophobic core structure. | |

| Molecular Weight | ~246.35 g/mol | Small molecule; rapid diffusion. |

| Predicted LogP | ~3.5 – 4.2 | Highly lipophilic; partitions into membranes/plastics. |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended for Stock (10–50 mM). |

| Secondary Solvent | Ethanol (Absolute) | Possible, but higher volatility risks concentration shifts. |

| Aqueous Solubility | < 50 | High Risk: Precipitates rapidly upon direct dilution into water. |

Scientific Rationale: Directly adding a high-concentration DMSO stock (e.g., 10 mM) to an aqueous buffer often causes "crashing out," creating invisible micro-crystals. These crystals scatter light in optical assays and reduce the effective free concentration of the drug, leading to underestimated potency (higher IC50) [1].

Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Compound: 1-Cyclooctyl-3-phenylurea (Solid powder).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

99.9%). -

Vials: Amber glass vials with Teflon-lined caps (Avoid polystyrene/polypropylene for long-term storage to prevent leaching).

-

Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology

Step 1: Molarity Calculation

Target Stock Concentration: 10 mM (Standard for HTS and manual assays).

Formula:

Example: To prepare 1.0 mL of 10 mM stock:

Step 2: Solubilization (The "Wetting" Technique)

-

Weigh the powder into an amber glass vial .

-

Add 50% of the calculated DMSO volume.

-

Vortex vigorously for 30 seconds.

-

Add the remaining 50% of DMSO.

-

Sonicate for 5–10 minutes at room temperature.

-

Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. If any turbidity remains, sonicate further. Urea derivatives can form stubborn crystal lattices.

-

Step 3: Aliquoting and Storage[1]

-

Do not store the bulk stock. Repeated freeze-thaw cycles introduce atmospheric moisture into DMSO, which drastically lowers the solubility of urea compounds over time [2].

-

Action: Aliquot into single-use volumes (e.g., 50

L) in small amber glass or high-quality polypropylene microtubes. -

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Bioassay Application: The "Intermediate Dilution" Strategy

The Golden Rule: Never pipet 100% DMSO stock directly into a cell culture well containing media. This creates a localized high-concentration "plume" that kills cells and precipitates the compound immediately.

Recommended Workflow: Serial Dilution

Use a 3-step dilution process to maintain solubility.

Table 2: Dilution Scheme for 10

M Final Assay Concentration

| Step | Source Solution | Diluent | Dilution Factor | Resulting Conc.[2] | Solvent Composition |

| 1. Stock | 10 mM Stock (frozen) | None | - | 10 mM | 100% DMSO |

| 2. Pre-Dilution | 10 | 990 | 1:100 | 100 | 100% DMSO |

| 3. Intermediate | 10 | 990 | 1:100 | 1 | 1% DMSO / 99% Media |

| 4. Assay Well | Add directly to cells | (Already in media) | 1:1 | 1 | Final: 1% DMSO |

Note: If your cells are sensitive to DMSO (e.g., primary neurons), the final DMSO limit should be <0.1%. Adjust Step 2 to create a more concentrated working solution, or use an acoustic dispenser (e.g., Labcyte Echo).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways to prevent precipitation.

Caption: Figure 1. Optimized workflow for solubilization and dilution. The diamond node represents the critical Quality Control checkpoint to prevent micro-precipitation.

Troubleshooting & Scientific Nuances

Issue: "The compound crashed out when I added media."

-

Cause: Thermodynamic solubility limit exceeded or "Salting Out" effect. Aqueous buffers with high salt (PBS, DMEM) reduce the solubility of organic molecules compared to pure water.

-

Solution:

-

Warm the media to 37°C before adding the compound. Cold media accelerates precipitation.

-

Use a carrier protein. If the assay allows, include 0.1% BSA (Bovine Serum Albumin) in the buffer. Albumin acts as a "sink" for lipophilic drugs, keeping them in solution (mimicking in vivo plasma transport) without necessarily inhibiting cellular uptake [3].

-

Issue: "My IC50 values vary between runs."

-

Cause: Adsorption to plastics. Lipophilic ureas stick to polypropylene pipette tips and polystyrene plates.

-

Solution:

-

Use Low-Retention pipette tips.

-

Perform serial dilutions in glass tubes or solvent-resistant polypropylene (DMSO-safe) plates, not standard polystyrene.

-

Pre-saturate tips by pipetting up and down 3 times before transferring.

-

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

-

Waybright, T. J., et al. (2009). Effect of freeze-thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(6), 708–715.

-

Morisseau, C., & Hammock, B. D. (2005).[3][4] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[3] Annual Review of Pharmacology and Toxicology, 45, 311–333.

-

Cayman Chemical. (n.d.). 1,3-Diphenylurea Product Information & Solubility Data. (Used as proxy for structural class solubility behavior).

Sources

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. rsc.org [rsc.org]

- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Cyclooctyl-3-phenylurea

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Cyclooctyl-3-phenylurea. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Introduction: The Chemistry of Impurity Formation

The synthesis of 1-Cyclooctyl-3-phenylurea is typically achieved through the nucleophilic addition of cyclooctylamine to phenyl isocyanate. While this reaction is generally efficient, the high reactivity of phenyl isocyanate can lead to the formation of specific and often troublesome byproducts. Understanding the genesis of these impurities is the first step toward their effective removal.

The primary off-target reaction is the reaction of phenyl isocyanate with trace amounts of water, which can be present in the reaction solvent or on the surface of the glassware. This hydrolysis reaction generates an unstable carbamic acid, which rapidly decarboxylates to form aniline. This newly formed aniline can then react with another molecule of phenyl isocyanate to produce the highly symmetric and often sparingly soluble byproduct, 1,3-diphenylurea.[1][2]

Thus, a typical crude reaction mixture will contain:

-

Desired Product: 1-Cyclooctyl-3-phenylurea

-

Key Byproduct: 1,3-Diphenylurea

-

Unreacted Starting Materials: Cyclooctylamine and Phenyl Isocyanate

This guide will provide a structured, question-and-answer-based approach to tackling the separation of these components.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky solid. What is the likely cause?

A sticky or oily consistency in the crude product often points to the presence of unreacted starting materials. Both cyclooctylamine and phenyl isocyanate are liquids at room temperature.[1][3] Their presence, even in small amounts, can hinder the crystallization of the solid urea product.

Q2: I've observed a significant amount of a white, insoluble powder in my crude product. What is it likely to be?

This is a classic sign of 1,3-diphenylurea formation. This symmetrical urea is often significantly less soluble in common organic solvents compared to its N-alkyl-N'-phenyl substituted counterparts and has a much higher melting point.[4][5][6][7] Its presence indicates that moisture was likely introduced into your reaction.

Q3: Can I use a simple aqueous workup to remove unreacted starting materials?

While an aqueous wash can help remove some of the more water-soluble starting materials like cyclooctylamine, it can also promote the hydrolysis of any remaining phenyl isocyanate, potentially increasing the amount of 1,3-diphenylurea.[1][8] A more effective strategy for removing unreacted starting materials is often through recrystallization or column chromatography.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most common purification challenges encountered with 1-Cyclooctyl-3-phenylurea.

Scenario 1: Predominant Impurity is Unreacted Starting Material

If your analysis (e.g., TLC, ¹H NMR) indicates that the main impurities are cyclooctylamine and phenyl isocyanate, a carefully chosen recrystallization is often the most efficient purification method.

The principle behind this technique relies on the significant difference in solubility between the desired solid product and the liquid starting materials in a suitable solvent system.

Step-by-Step Methodology:

-

Solvent Selection: The ideal solvent is one in which 1-Cyclooctyl-3-phenylurea has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar urea derivatives, good starting points for solvent screening include isopropanol, ethanol, or acetone.[9]

-

Dissolution: In a flask equipped with a reflux condenser, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid has dissolved.

-

Hot Filtration (Optional but Recommended): If any insoluble material is present at the reflux temperature (this could be traces of 1,3-diphenylurea or other particulates), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any insoluble impurities that would otherwise contaminate your final product.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can further enhance crystallization by placing the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Scenario 2: Significant 1,3-Diphenylurea Contamination

When 1,3-diphenylurea is a major byproduct, its removal can be more challenging due to its often-limited solubility. In such cases, column chromatography is a highly effective, albeit more labor-intensive, method.

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). 1,3-Diphenylurea, being more polar than 1-Cyclooctyl-3-phenylurea, will generally have a lower Rf value and elute later from the column.

Step-by-Step Methodology:

-

TLC Analysis: Before setting up a column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from the 1,3-diphenylurea spot (which will be closer to the baseline).

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (like dichloromethane).

-

Carefully apply the sample to the top of the silica bed.

-

-

Elution:

-

Begin eluting with the chosen solvent system.

-

Collect fractions and monitor the elution of the compounds by TLC.

-

The less polar 1-Cyclooctyl-3-phenylurea will elute first, followed by the more polar 1,3-diphenylurea.

-

-

Isolation:

-

Combine the fractions containing the pure desired product.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 1-Cyclooctyl-3-phenylurea.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 1-Cyclooctyl-3-phenylurea | C₁₅H₂₂N₂O | 246.35 | ~133-138 (analog)[10] | N/A | Soluble in many organic solvents |

| 1,3-Diphenylurea | C₁₃H₁₂N₂O | 212.25 | 239-241[4] | 262[4] | Sparingly soluble in many organic solvents, soluble in DMSO, DMF[4][5] |

| Cyclooctylamine | C₈H₁₇N | 127.23 | -48[3] | 190[3][11] | Soluble in water and organic solvents[11] |

| Phenyl Isocyanate | C₇H₅NO | 119.12 | -30[1] | 165[1] | Reacts with water, soluble in ether[1][12] |

Note: Data for 1-Cyclooctyl-3-phenylurea is estimated based on the similar compound 1-(2-Methylcyclohexyl)-3-phenylurea.

Visualization of Workflows

Caption: Decision workflow for purification strategy.

Caption: Step-by-step recrystallization workflow.

References

-

Cyclooctylamine | C8H17N | CID 2903. PubChem. [Link]

-

Phenyl isocyanate. Lanxess. [Link]

-

Cyclooctylamine CAS NO.5452-37-9. Career Henan Chemical Co. LookChem. [Link]

-

Carbanilide | C13H12N2O | CID 7595. PubChem. [Link]

-

Phenyl isocyanate. Wikipedia. [Link]

-

Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. PMC. [Link]

-

phenyl isocyanate phenyl isocyanate. BDMAEE. [Link]

-

Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

-

Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]

-

1-cyano-3-phenylurea. Organic Syntheses Procedure. [Link]

-

1-(2-Methylcyclohexyl)-3-phenylurea. CAS Common Chemistry. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]

- Phenyl isocyanate conversion process.

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PMC. [Link]

-

1-[(1r)-1-Cyclopropylethyl]-3-Phenylurea | C12H16N2O | CID 51473388. PubChem. [Link]

-

1-(4-nitrophenyl)-3-phenylurea Properties. EPA. [Link]

-

Chemical Properties of 1,3,5,7-Cyclooctatetraene, 1-phenyl- (CAS 4603-00-3). Cheméo. [Link]

-

Pencycuron | C19H21ClN2O | CID 91692. PubChem. [Link]

Sources

- 1. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooctylamine 97 5452-37-9 [sigmaaldrich.com]

- 4. 1,3-Diphenylurea | 102-07-8 [chemicalbook.com]

- 5. toku-e.com [toku-e.com]

- 6. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lanxess.com [lanxess.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Cyclooctylamine | 5452-37-9 [m.chemicalbook.com]

- 12. bdmaee.net [bdmaee.net]

Troubleshooting cyclooctyl isocyanate reactions in urea formation

Cyclooctyl Isocyanate Application Center Technical Support Division | Specialty Reagents Group

Subject: Troubleshooting Cyclooctyl Isocyanate (

Executive Summary

You are likely encountering difficulties due to the unique steric profile of the cyclooctyl ring. Unlike phenyl isocyanate (highly reactive) or n-butyl isocyanate (primary aliphatic), cyclooctyl isocyanate combines significant lipophilicity with the steric hindrance of a secondary carbon on a flexible 8-membered ring.

This creates a "Goldilocks" failure mode: the reaction is often too slow to outcompete background hydrolysis (leading to white precipitates), yet the product is too lipophilic to crystallize easily from standard polar solvents.

This guide addresses the three most common support tickets we receive:

-

The "White Avalanche": Formation of insoluble precipitate (Symmetric Urea).

-

Kinetic Stalling: Reaction fails to reach completion.

-

Purification Nightmares: Product remains an oil.

Module 1: The "White Avalanche" (Symmetric Urea Formation)

User Question: "I added my amine to the cyclooctyl isocyanate, and a white solid precipitated almost immediately. NMR shows it's not my product. What happened?"

Diagnosis: You have created 1,3-dicyclooctylurea . This is the most common failure mode. It is caused by moisture, not by your amine.

The Mechanism of Failure: Water is a competitive nucleophile. Because cyclooctyl isocyanate is sterically hindered, your amine reacts slower than usual. This gives trace water a statistical advantage.

-

Water attacks the isocyanate to form an unstable carbamic acid.

-

Carbamic acid decarboxylates (releases

) to form cyclooctyl amine . -

This newly formed amine is less hindered and highly reactive; it immediately attacks a second molecule of isocyanate.

-

Result: For every 1 molecule of water, you destroy 2 molecules of starting material [1, 2].

Visualizing the Failure Pathway

Figure 1: The Hydrolysis Cascade. Note that the byproduct consumes your starting material exponentially.

Corrective Protocol: The "Zero-Water" Standard Do not rely on "dry" solvents from a bottle opened yesterday.

-

Solvent: Use anhydrous DCM or THF (dried over molecular sieves, 3Å or 4Å).

-

Atmosphere: Argon balloon or nitrogen line is mandatory.

-

Glassware: Flame-dried or oven-dried (>120°C for 2 hours).

-

Scavenger: Add 5-10% excess of the nucleophilic amine (your reagent) if it is cheap, to outcompete water. If your amine is precious, use 1.1 eq of the isocyanate.

Module 2: Kinetic Stalling & Steric Hindrance

User Question: "I'm reacting cyclooctyl isocyanate with a secondary amine (e.g., piperidine derivative). TLC shows starting material remaining even after 24 hours. Why?"

Diagnosis: Steric mismatch. The cyclooctyl ring is a secondary aliphatic group. It lacks the electron-withdrawing activation of an aromatic ring (like phenyl isocyanate) and has more bulk than a linear chain. If your nucleophile is also bulky (secondary amine) or electron-poor (aniline), the reaction barrier is too high for room temperature [3].

Data: Relative Reactivity Rates

| Electrophile (Isocyanate) | Relative Reactivity | Steric Profile | Electronic Activation |

|---|---|---|---|

| Phenyl Isocyanate | High (Fast) | Low (Planar) | High (Inductive withdrawing) |

| n-Butyl Isocyanate | Medium | Low (Primary) | Moderate (Alkyl donating) |

| Cyclooctyl Isocyanate | Low (Slow) | High (Secondary Ring) | Moderate (Alkyl donating) |

| t-Butyl Isocyanate | Very Low | Very High (Tertiary) | Moderate |

Corrective Protocol: Catalytic Activation For sluggish reactions, we recommend DMAP (4-Dimethylaminopyridine) catalysis rather than just heating, which promotes side reactions [4].

The DMAP Protocol:

-

Dissolve: 1.0 eq Amine + 1.1 eq Cyclooctyl Isocyanate in anhydrous DCM.

-

Catalyst: Add 0.1 eq (10 mol%) DMAP.

-

Mechanism: DMAP attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by your amine than the free isocyanate is.

-

Temperature: Reflux (40°C for DCM) only if no reaction is observed after 1 hour.

Figure 2: DMAP Catalytic Cycle. The catalyst activates the isocyanate, lowering the energy barrier for the amine attack.

Module 3: Purification & Isolation

User Question: "My reaction worked, but I have a sticky oil. Cyclooctyl ureas are supposed to be solids, right? How do I crystallize this?"

Diagnosis: Lipophilic entrapment.

The cyclooctyl ring is highly lipophilic (

Troubleshooting Guide:

| Observation | Likely Impurity | Purification Strategy |

| White Precipitate | Symmetric Urea (1,3-dicyclooctylurea) | Filtration: It is likely insoluble in cold ether/hexanes. Filter it off; your product is in the filtrate. |

| Sticky Oil | Unreacted Isocyanate / Solvent | Trituration: Evaporate solvent completely. Add cold Pentane or Hexane. Sonicate. The urea should crash out as a white powder. |

| Yellow Oil | Excess Amine / DMAP | Acid Wash: Dissolve in EtOAc. Wash with 1M HCl (removes unreacted amine/DMAP). Dry organic layer ( |

The "Crash" Protocol (for Oily Products):

-

Dissolve the crude oil in a minimum amount of Diethyl Ether.

-

Add Hexanes dropwise until the solution turns slightly cloudy.

-

Place in a freezer (-20°C) overnight.

-

If it oils out again, scratch the glass side with a spatula to induce nucleation.

References

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

-

Spyropoulos, C., & Kokotos, C. G. (2014).[1] One-pot synthesis of ureas from Boc-protected amines.[1] The Journal of Organic Chemistry, 79(10), 4477–4483.

-

Rand, L., et al. (1965). The reaction of isocyanates with alcohols.[2][3][4] Journal of Applied Polymer Science, 9(5), 1787-1795. (Discusses steric effects on isocyanate reactivity rates).

-

Schuemacher, A. C., & Hoffmann, R. W. (2001).[5] Condensation between isocyanates and carboxylic acids in the presence of 4-Dimethylaminopyridine (DMAP).[2][5] Synthesis, 2001(02), 243-246. (Establishes DMAP activation mechanism).

Sources

- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Crystallographic Analysis of Phenylurea Derivatives

A Senior Application Scientist's Field Guide to Structural Elucidation and Data Interpretation

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is a critical determinant of a compound's efficacy, stability, and safety. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures.[1][2] This guide provides an in-depth, practical comparison of the crystallographic data of two phenylurea derivatives, moving beyond a simple data report to explain the causality behind the experimental choices and the real-world implications of the results.

While the specific crystal structure for 1-Cyclooctyl-3-phenylurea is not publicly available, we will utilize the rich, published data for a closely related analogue, 1-cyclohexyl-3-(p-tolyl)urea , as our primary subject. For comparative analysis, we will contrast its structure with that of 1-(2-aminophenyl)-3-phenylurea . This comparison will illuminate how subtle changes in molecular substituents can lead to significant differences in crystal packing and intermolecular interactions, which are crucial for understanding the solid-state properties of pharmaceutical compounds.

Part 1: The Crystallographic Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model. Below is a detailed, field-proven protocol for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

Rationale: The quality of the diffraction data is fundamentally dependent on the quality of the single crystal. An ideal crystal should be free of cracks and other visible defects.

-

Procedure: Under a microscope, select a well-formed single crystal (ideally 0.1-0.3 mm in each dimension).[1] Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant oil (e.g., Paratone-N) and mount it on a goniometer head.

-

-

Data Collection:

-

Rationale: Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

-

Procedure: The mounted crystal is placed in a stream of cold nitrogen gas. A modern diffractometer, equipped with a dual-source (Mo and Cu) X-ray source and a CCD detector, is used for data collection.[1] A series of diffraction images are collected as the crystal is rotated.

-

-

Data Reduction and Structure Solution:

-

Rationale: The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. These are then used to determine the unit cell parameters and the space group of the crystal.

-

Procedure: Software such as SHELXT is used to solve the crystal structure using direct methods, which provides an initial electron density map.[3]

-

-

Structure Refinement:

-

Rationale: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Procedure: The structure is refined using a program like SHELXL.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics such as the R-factor.

-

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Structural Analysis

The following table summarizes the key crystallographic parameters for our two subject compounds. The differences in these parameters provide insight into their distinct solid-state structures.

| Parameter | 1-cyclohexyl-3-(p-tolyl)urea[3] | 1-(2-aminophenyl)-3-phenylurea[4] |

| Formula | C14H20N2O | C13H13N3O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 12.6793 (11) | 16.1742 (4) |

| b (Å) | 9.0970 (7) | 4.5667 (1) |

| c (Å) | 11.4964 (10) | 16.3259 (4) |

| β (º) | 98.008 (8) | 106.548 (1) |

| Volume (ų) | 1313.11 (19) | 1155.93 (5) |

| Z | 4 | 4 |

| Rgt(F) | 0.0585 | Not reported, but refined. |

| Temperature (K) | 293 | 150 |

Expert Insights into the Data

-

Space Group and Crystal Packing: Both molecules crystallize in the monoclinic system, which is common for organic molecules. However, they belong to different space groups (P21/c vs. P21/n). This seemingly small difference dictates the symmetry elements present in the crystal and, consequently, how the molecules can pack together. The different unit cell dimensions further highlight the distinct packing arrangements.

-

Intermolecular Interactions: In the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, the primary intermolecular connection is an N-H···O hydrogen bond, which is a classic interaction for urea derivatives.[3] In contrast, for 1-(2-aminophenyl)-3-phenylurea, the presence of the additional amino group introduces more complex hydrogen bonding possibilities, including N-H···N interactions, leading to the formation of columns in the crystal lattice.[4]

Caption: Comparison of primary hydrogen bonding motifs.

Part 3: Implications for Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) has profound consequences for its physicochemical properties:

-

Solubility and Dissolution Rate: Different crystal packing and hydrogen bonding networks can lead to different polymorphs, which can have significantly different solubilities. A more stable, less soluble form could lead to poor bioavailability.

-

Stability and Shelf-life: The crystal lattice energy, a function of the intermolecular interactions, influences the physical and chemical stability of the API.

-